Peonidin

Description

Conceptual Framework of Anthocyanidins and Flavonoids in Research

Flavonoids constitute a diverse class of polyphenolic plant and fungus secondary metabolites, characterized by a 15-carbon structure typically arranged as two phenyl rings and a heterocyclic ring fishersci.comfishersci.no. They are widely distributed in fruits, vegetables, grains, and other plant parts, contributing to their coloration and playing roles in plant defense mechanisms ebsco.com. Flavonoids are broadly classified into several subclasses, including anthocyanidins, flavones, flavonones, isoflavones, flavanols, and flavonols ebsco.com.

Anthocyanidins are the aglycone (sugar-free) forms of anthocyanins, which are the glycosylated versions nih.govtaylorandfrancis.com. Anthocyanins are responsible for the red, purple, and blue colors in many plants and are a major focus of research due to their prevalence and diverse properties nih.govscielo.br. The six most common anthocyanidins found in nature are cyanidin (B77932), delphinidin (B77816), pelargonidin (B1210327), peonidin, petunidin, and malvidin (B83408) nih.govtaylorandfrancis.com. These compounds share a basic flavylium (B80283) cation backbone, with structural variations arising from differences in hydroxylation and methylation patterns on the B-ring nih.gov.

Research within this framework often investigates the biosynthesis, chemical properties, stability, and biological interactions of anthocyanidins and flavonoids. Their roles as antioxidants and their involvement in plant responses to environmental stressors like UV light and cold temperatures are well-established research areas taylorandfrancis.comfrontiersin.org.

Significance of this compound as a Research Target within Plant Secondary Metabolism

Plant secondary metabolites are organic compounds synthesized by plants that are not directly involved in primary metabolic processes like growth and development but play crucial roles in the plant's interaction with its environment researchgate.netresearchgate.netnih.gov. These roles include defense against herbivores and pathogens, attraction of pollinators, and adaptation to abiotic stresses researchgate.netresearchgate.netnih.gov. Flavonoids, including anthocyanidins like this compound, are a major group of plant secondary metabolites derived from the phenylpropanoid pathway researchgate.netuv.mx.

This compound's significance as a research target stems from its common occurrence in various edible and ornamental plants and its structural characteristics as a methylated anthocyanidin. Its biosynthesis is part of the complex anthocyanin pathway, which is a branch of the flavonoid pathway uv.mxuncg.edu. Understanding the genetic and enzymatic regulation of this compound synthesis is a key area within plant secondary metabolism research, with implications for metabolic engineering to alter pigment profiles or enhance the production of these compounds in crops researchgate.netuv.mx.

Furthermore, variations in this compound content and glycosylation patterns in different plant tissues and under varying environmental conditions make it a valuable marker for studying plant responses and metabolic regulation frontiersin.orgcmu.ac.th.

Overview of Major Academic Research Trajectories for this compound

Academic research on this compound follows several key trajectories:

Phytochemical Analysis and Occurrence: Identifying and quantifying this compound and its glycosides in various plant sources using techniques like HPLC-ESI-MS scielo.brcmu.ac.th. This includes studies on fruits (berries, grapes), vegetables (purple sweet potato, red onion, purple corn), and flowers scielo.brwikipedia.orgresearchgate.netontosight.ailongdom.org. Research also explores how factors like genotype, environmental conditions, and processing methods affect this compound content and profile frontiersin.orgcmu.ac.th.

Chemical Properties and Stability: Investigating the chemical behavior of this compound, including its stability under different pH, temperature, and light conditions nih.govdergipark.org.tr. Studies also examine how structural modifications, such as glycosylation and acylation, influence its stability and color properties dergipark.org.trmdpi.com. Research on this compound's pH-dependent color changes highlights its potential as a natural pH indicator researchgate.net.

Biological Activities and Interactions: Exploring the potential biological effects of this compound, often in the context of its antioxidant and anti-inflammatory properties, which are characteristic of many anthocyanidins ebsco.comnih.govontosight.aifrontiersin.org. Research investigates its interactions with biological molecules, such as membranes, proteins (like albumin), and DNA, to understand potential mechanisms of action nih.gov. Studies also delve into its effects in various biological models, such as Caenorhabditis elegans to assess impacts on lifespan and stress tolerance, and cell models to study effects on lipid accumulation, oxidative stress, and inflammation researchgate.netmdpi.com. Molecular docking studies are employed to predict binding affinities with target proteins arabjchem.orgresearchgate.netmdpi.com. Research findings suggest potential roles in areas such as mitigating oxidative stress, influencing cellular processes, and potentially contributing to the health benefits associated with anthocyanin-rich diets nih.govontosight.aimdpi.comfrontiersin.orgnih.gov.

These research trajectories collectively contribute to a deeper understanding of this compound's chemistry, its role in plant biology, and its potential applications.

Data Tables:

While the search results provide quantitative data points within the text (e.g., concentrations, percentages, OR values), presenting them as interactive tables requires a dynamic environment not available in this format. However, here are examples of how such data could be structured in tables based on the search results:

Table 1: this compound and this compound-based Anthocyanin Content in Selected Plant Sources

| Plant Source | Compound | Concentration (µ g/100 grain) | Notes | Source |

| Purple Rice (KDK) | This compound-3-glucoside (B1200960) | 570.5 (at D0), 20.1 (at D2) | Decline with germination | cmu.ac.th |

| Purple Rice (CMU 125) | This compound-3-glucoside | 675.4 (at D0), 36.6 (at D2) | Decline with germination | cmu.ac.th |

| Purple Rice (KDK) | This compound | 0.8 (at D0), 0.0 (at D6) | Decline with germination | cmu.ac.th |

| Purple Rice (CMU 125) | This compound | 3.6 (at D0), 0.2 (at D6) | Decline with germination | cmu.ac.th |

| Purple Sweet Potato | This compound-3-galactoside | Highest antioxidant activity | Among this compound-based components in PSPAs | taylorandfrancis.com |

| Purple Corncob | This compound 3-O-glucoside | - | Separated and tested against NAFLD model | mdpi.com |

Table 2: Association between this compound Intake and Myopia in Adolescents (NHANES Study)

| Subgroup | Compound | Odds Ratio (OR) | 95% Confidence Interval (CI) | Notes | Source |

| Overweight or Obese | This compound | 0.65 | 0.45–0.95 | Related to lower incidence of myopia | frontiersin.org |

| Males | This compound | 0.63 | 0.43–0.94 | Related to lower odds of myopia | frontiersin.org |

| Leisure Time Physical Activity ≥60 min/day | This compound | 0.73 | 0.54–0.97 | Related to decreased odds of myopia | frontiersin.org |

Detailed Research Findings:

Structure

3D Structure

Propriétés

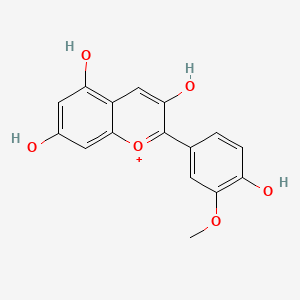

Formule moléculaire |

C16H13O6+ |

|---|---|

Poids moléculaire |

301.27 g/mol |

Nom IUPAC |

2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol |

InChI |

InChI=1S/C16H12O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-7H,1H3,(H3-,17,18,19,20)/p+1 |

Clé InChI |

XFDQJKDGGOEYPI-UHFFFAOYSA-O |

SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O |

Synonymes |

peonidin |

Origine du produit |

United States |

Peonidin Biosynthesis and Metabolic Engineering

Precursor Pathways and Enzymatic Transformations Leading to Peonidin

The synthesis of this compound begins with the conversion of phenylalanine through the phenylpropanoid pathway, leading to the formation of activated cinnamic acid derivatives that serve as the initial building blocks for flavonoids. ashs.orgcreative-proteomics.com

Role of Phenylalanine Ammonia (B1221849) Lyase (PAL) in Initiation

Phenylalanine ammonia lyase (PAL) is the first committed enzyme in the phenylpropanoid pathway and plays a crucial role in initiating the biosynthesis of this compound and other flavonoids. nih.govmdpi.comsciopen.com PAL catalyzes the deamination of phenylalanine to form trans-cinnamic acid. creative-proteomics.commdpi.comwikipedia.org This reaction is considered a key regulatory point, influencing the flux of substrates into the downstream pathways, including anthocyanin biosynthesis. nih.govmdpi.comsciopen.comukrbiochemjournal.orgscispace.com Studies have shown a correlation between PAL activity and anthocyanin accumulation in various plant tissues. ukrbiochemjournal.orgscispace.com For instance, increased PAL activity has been associated with higher anthocyanin content in lettuce and strawberry fruit. ukrbiochemjournal.orgscispace.com

Contribution of Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI)

Following the action of PAL and subsequent enzymes in the phenylpropanoid pathway that convert trans-cinnamic acid to p-coumaroyl-CoA, chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. ashs.orgnih.govfrontiersin.orgcreative-proteomics.commdpi.comnih.govoup.comoup.commdpi.com CHS is considered a key enzyme and a branch point from the general phenylpropanoid pathway to flavonoid biosynthesis. mdpi.comnih.govoup.com Chalcone isomerase (CHI) then catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone (B1672756). ashs.orgnih.govcreative-proteomics.commdpi.comnih.govoup.commdpi.comnih.gov While the cyclization can occur spontaneously, CHI significantly increases the reaction rate and ensures the formation of the correct stereoisomer. mdpi.com

Activity of Flavanone 3-Hydroxylase (F3H) and Flavonoid 3'-Hydroxylase (F3'H)

Naringenin is subsequently modified by flavanone 3-hydroxylase (F3H), which catalyzes the hydroxylation of the C-ring at the 3-position, converting (2S)-naringenin into dihydrokaempferol. nih.govcreative-proteomics.comwikipedia.orgnih.govoup.comjst.go.jpoup.commdpi.com F3H is a crucial enzyme for channeling intermediates towards the synthesis of dihydroflavonols, which are precursors for both flavonols and anthocyanins. mdpi.com

Flavonoid 3'-hydroxylase (F3'H) is a cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol, leading to the formation of dihydroquercetin. nih.govcreative-proteomics.comoup.comjst.go.jpmdpi.comfrontiersin.orgresearchgate.net Dihydroquercetin is a direct precursor for cyanidin (B77932), which in turn is the precursor for this compound. jst.go.jpmdpi.com The activity of F3'H is critical in determining the hydroxylation pattern of the B-ring, influencing the type of anthocyanidin produced. nih.govjst.go.jpmdpi.com

Function of Dihydroflavonol 4-Reductase (DFR) in this compound Precursor Formation

Dihydroflavonol 4-reductase (DFR) catalyzes the NADPH-dependent reduction of dihydroflavonols to their corresponding colorless leucoanthocyanidins. nih.govcreative-proteomics.comnih.govmdpi.comfrontiersin.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.orgplos.orgplos.orgresearchgate.net In the pathway leading to this compound, DFR acts on dihydroquercetin to produce leucocyanidin. mdpi.comfrontiersin.orgplos.org DFR's substrate specificity is a key factor in determining which type of anthocyanidin is ultimately produced. nih.govmdpi.commdpi.comfrontiersin.orgplos.orgfrontiersin.org Different DFR enzymes can exhibit varying affinities for dihydrokaempferol, dihydroquercetin, and dihydromyricetin, influencing the relative amounts of pelargonidin (B1210327), cyanidin, and delphinidin (B77816) derivatives. frontiersin.orgplos.orgplos.orgfrontiersin.org

Specific Role of O-Methyltransferases (OMTs) in this compound Synthesis from Cyanidin

This compound is a methylated form of cyanidin. The conversion of cyanidin to this compound is catalyzed by O-methyltransferases (OMTs), specifically anthocyanin O-methyltransferases (AOMTs). mdpi.comunimi.itnih.govresearchgate.netbiorxiv.org These enzymes transfer a methyl group, typically from S-adenosyl-L-methionine (SAM), to a hydroxyl group on the anthocyanidin molecule. nih.gov In the case of this compound biosynthesis, an OMT methylates the hydroxyl group at the 3' position of cyanidin. nih.gov Research has identified specific AOMTs, such as those from Vitis vinifera and Cyclamen, that are effective in catalyzing the methylation of cyanidin 3-O-glucoside to this compound 3-O-glucoside. nih.govresearchgate.netnih.gov This methylation step is crucial for the production of this compound-based anthocyanins and contributes to the diversity of anthocyanin profiles observed in plants. researchgate.net

Anthocyanidin Synthase (ANS) and UDP-Glucose Flavonoid 3-O-Glucosyltransferase (UFGT) Involvement

Leucocyanidin, produced by DFR, is converted to the colored anthocyanidin cyanidin by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). ashs.orgnih.govcreative-proteomics.comnih.govmdpi.comfrontiersin.orgresearchgate.netmdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov ANS catalyzes the oxidation of leucoanthocyanidins to form the unstable anthocyanidins. creative-proteomics.commdpi.com

Finally, UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT) plays a vital role in stabilizing the anthocyanidin molecule by catalyzing the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of the anthocyanidin. ashs.orgnih.govcreative-proteomics.comnih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.net This glycosylation step is essential for the stability and solubility of anthocyanins and is often the final step in the core biosynthetic pathway before further modifications like methylation or acylation occur. nih.govcreative-proteomics.comnih.govmdpi.comfrontiersin.orgresearchgate.net In the context of this compound biosynthesis, UFGT typically acts on cyanidin to form cyanidin 3-O-glucoside, which is then methylated by an OMT to produce this compound 3-O-glucoside, a common form of this compound found in plants. unimi.itnih.govnih.govgenome.jp

Metabolic engineering efforts have successfully reconstituted parts of this pathway in heterologous hosts like Escherichia coli to produce glycosylated anthocyanins, including this compound derivatives. frontiersin.orgnih.govnih.gov For example, co-expressing ANS and UFGT along with OMTs has enabled the production of this compound 3-O-glucoside in engineered microorganisms. frontiersin.orgnih.gov Optimizing enzyme expression levels and improving the availability of precursors like SAM have further enhanced this compound glucoside titers in these systems. frontiersin.orgnih.gov

Genetic Regulation of this compound Biosynthesis

The production of this compound, as part of the anthocyanin pathway, is tightly regulated at the genetic level, primarily through the control of structural gene expression. ajol.infonih.gov

Transcriptional Control Mechanisms (e.g., MYB Transcription Factors)

Transcriptional regulation of anthocyanin biosynthesis is largely controlled by a complex of transcription factors, most notably the MYB-bHLH-WD40 (MBW) complex. nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net This complex consists of proteins from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. nih.govfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.net

MYB transcription factors, particularly those of the R2R3-MYB subfamily, play a central role in regulating the expression of structural genes in the anthocyanin pathway. frontiersin.orgmdpi.comresearchgate.netoup.comfrontiersin.orgoup.com They directly interact with the promoters of these genes, activating or sometimes repressing their transcription. frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.org The bHLH proteins in the MBW complex can contribute to the specificity of target gene recognition and transcriptional activation. frontiersin.org WD40 proteins are thought to provide a stable platform for the interaction between MYB and bHLH proteins. nih.govfrontiersin.org

Studies in various plant species have demonstrated the involvement of specific MYB transcription factors in regulating anthocyanin accumulation. For instance, the maize C1 gene, an R2R3-type MYB TF, regulates anthocyanin synthesis by up-regulating genes like CHS and DFR. mdpi.comresearchgate.net The functional efficiency of R2R3-MYB transcription factors is influenced by variations in their amino acid sequences. frontiersin.org

Gene Duplication Events and Pathway Evolution

Gene duplication is a significant evolutionary mechanism that provides genetic material for the diversification and evolution of metabolic pathways, including flavonoid biosynthesis. royalsocietypublishing.orgpeerj.comresearchgate.netbiorxiv.org Duplication events, followed by divergence, can lead to the specialization or the appearance of new gene functions (neofunctionalization) or the partitioning of ancestral gene functions between duplicates (subfunctionalization). peerj.comresearchgate.netbiorxiv.org

The genes encoding enzymes in the anthocyanin biosynthesis pathway have undergone duplication events in various plant lineages, contributing to the diversity of flavonoid structures observed in nature. royalsocietypublishing.orgmdpi.com For example, the CHS gene family exhibits extensive duplication and diversification in many plant species. mdpi.com Lineage-specific duplications of other genes in the pathway, such as F3'H and DFR, have also been observed. mdpi.com These duplication events and subsequent functional divergence of the duplicated genes can lead to tissue-specific expression patterns and differential abilities to activate or regulate the anthocyanin biosynthesis pathway. peerj.combiorxiv.org This evolutionary process allows plants to produce a wide array of anthocyanins, including this compound, potentially enabling adaptation to different environmental niches. royalsocietypublishing.org

Environmental Factors Influencing this compound Accumulation in Plants

Impact of Light and Temperature on Biosynthetic Gene Expression

Light, including UV radiation, and temperature are key environmental factors that significantly impact anthocyanin accumulation. ajol.infofrontiersin.orgnih.govresearchgate.netmdpi.comcore.ac.uk High light intensity can increase monomeric anthocyanin content. nih.gov UV-B light can also influence anthocyanin concentration. frontiersin.orgmdpi.com The duration and quality of light exposure play a role in regulating the levels of phenolic compounds like flavonoids. nih.govcore.ac.uk

Temperature also has a notable effect. Low temperatures can induce anthocyanin accumulation in plant tissues, often by increasing the expression of genes involved in the anthocyanin biosynthetic pathway. frontiersin.orgnih.govresearchgate.net Conversely, elevated temperatures during growth can reduce anthocyanin content. mdpi.comcore.ac.uk Studies in grapevines, for instance, have shown that high temperatures can lead to lower accumulation of this compound derivatives, while low temperatures and light can synergistically induce anthocyanin accumulation. mdpi.com The combination of bright, sunny days and cool nights has been correlated with increased anthocyanin production in young corn plants. purdue.edu

Stress Responses and this compound Production

Anthocyanins, including this compound, are known to accumulate in plants as a response to various abiotic stresses. taylorandfrancis.comfrontiersin.orgmdpi.comnih.gov These pigments can act as a defense mechanism, protecting plants against stress-induced damage. taylorandfrancis.comfrontiersin.orgmdpi.comnih.gov

Drought stress is one abiotic factor that can lead to increased anthocyanin synthesis and accumulation. taylorandfrancis.comresearchgate.netmdpi.comfrontiersin.org Anthocyanins help plants cope with drought by acting as antioxidants, scavenging reactive oxygen species (ROS) that are produced under stress conditions. mdpi.comnih.gov Studies have shown that drought stress can up-regulate the expression of genes involved in anthocyanin biosynthesis, resulting in enhanced accumulation of anthocyanins like this compound 3-O-glucoside. mdpi.comfrontiersin.org

Salinity stress also stimulates the phenylpropanoid biosynthetic pathway, leading to the production of phenolic compounds, including anthocyanins, which have strong antioxidative potential and contribute to salt tolerance. mdpi.comnih.gov Low-temperature stress can also cause oxidative stress, and the accumulation of anthocyanins under these conditions helps improve the plant's antioxidant capability and tolerance to cold. frontiersin.org Other stresses that can restrict plant growth and metabolism, such as nutrient deficiencies (e.g., phosphorus), soil compaction, and injury, can also lead to the accumulation of anthocyanin pigments. purdue.edu

Compound Names and PubChem CIDs

Advanced Methodologies for Peonidin Isolation and Analytical Characterization

Extraction Techniques for Research Applications

Effective extraction is the critical first step in isolating peonidin from its natural sources. Various techniques have been developed and optimized for this purpose, ranging from conventional solvent-based methods to more advanced approaches utilizing physical phenomena.

Conventional solid-liquid extraction using polar solvents remains a widely employed method for isolating anthocyanins, including this compound derivatives. Solvents such as methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof, are commonly used rsc.orgjptcp.com. The addition of an acid, such as hydrochloric acid, formic acid, acetic acid, or trifluoroacetic acid, is crucial to stabilize the flavylium (B80283) cation of anthocyanins, which is more stable under acidic conditions (typically around pH 3) rsc.orgnih.gov. Acidified ethanol and methanol are particularly prevalent due to their effectiveness in dissolving and stabilizing these polar molecules rsc.orgbiorxiv.orgusda.gov.

Optimization of solvent extraction involves determining the ideal solvent type, concentration, solvent-to-sample ratio, temperature, and extraction time, as these parameters significantly influence extraction efficiency and selectivity for different plant matrices rsc.orgnih.gov. For instance, studies have shown that the optimal solvent combination and concentration vary depending on the plant source rsc.org. While methanol often results in high recovery, ethanol is frequently preferred for food-grade applications due to its lower toxicity rsc.orgbiorxiv.org. Increasing the temperature can improve extraction yields by enhancing diffusion rates, but care must be taken to avoid degradation of thermosensitive anthocyanins nih.govsci-hub.se.

Beyond conventional methods, several advanced extraction techniques have gained prominence for their potential to offer higher efficiency, reduced solvent consumption, shorter extraction times, and lower temperatures, which can help preserve the integrity of target compounds jptcp.comfrontiersin.orgnih.gov.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, increasing the solubility and diffusion of anthocyanins ijabe.org. Parameters such as extraction time, solvent composition, temperature, and sample-to-solvent ratio are key factors to optimize in MAE researchgate.net. Studies have demonstrated that MAE can achieve higher extraction yields compared to conventional methods for anthocyanins from various sources nih.gov.

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse and generate localized high temperatures and pressures. This disrupts plant cell walls, improving mass transfer of compounds into the solvent nih.govsci-hub.sesapub.org. UAE is considered a cost-effective, simple, and environmentally friendly technique that can achieve high yields in shorter periods and at lower temperatures compared to conventional methods nih.govresearchgate.net. Optimal conditions for UAE, including temperature, time, solvent composition, liquid-to-solid ratio, particle size, and ultrasound power, have been investigated for extracting anthocyanins, including this compound derivatives, from sources like purple potato and fruit pomace researchgate.netmdpi.comnih.gov.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses elevated pressure and temperature to enhance the extraction efficiency of compounds from solid matrices nih.govscielo.br. The high pressure maintains the solvent in a liquid state above its atmospheric boiling point, while the elevated temperature increases solubility and desorption nih.govscielo.br. PLE has been shown to be more efficient and faster than traditional techniques for extracting anthocyanins acs.org. It can operate at temperatures up to 100 °C while maintaining anthocyanin stability, with acylated derivatives often showing greater stability than non-acylated forms at higher temperatures nih.govnih.gov.

Supercritical CO2 Extraction (SCE) utilizes carbon dioxide in its supercritical state (above its critical temperature and pressure) as a solvent. Supercritical CO2 has unique properties, including low viscosity and high diffusivity, which facilitate penetration into the plant matrix nih.govresearchgate.net. While pure supercritical CO2 is primarily effective for extracting non-polar compounds, the addition of polar co-solvents, such as ethanol or ethanol-water mixtures, is necessary to extract more polar compounds like anthocyanins nih.govresearchgate.net. SCE offers the advantage of solvent-free extracts as CO2 is a gas at room temperature aidic.it.

Comparative studies evaluating different extraction techniques for anthocyanins, including this compound, highlight the varying efficiencies and selectivities offered by each method. The optimal choice of extraction technique is often dependent on the specific plant matrix and the desired purity and yield of the target compound.

Research comparing conventional solvent extraction with emerging techniques like UAE and MAE has shown that the latter can often provide higher yields and faster extraction times nih.govnih.govresearchgate.net. For instance, UAE has been reported to be more efficient and selective for anthocyanin extraction compared to agitated bed and Soxhlet extraction in some applications sapub.org. Similarly, MAE has demonstrated higher extraction yields than conventional solvent extraction for anthocyanins from sources like black grape and black soybean nih.gov.

PLE has also shown superior results compared to microwave and ultrasound methods in certain studies, consolidating its reputation as an efficient alternative acs.org. However, the relative performance can vary based on the specific conditions and plant material.

Supercritical fluid extraction with modified CO2 has been explored for extracting phenolic compounds, and while effective for lipophilic fractions, the efficiency for highly polar anthocyanins like this compound often relies heavily on the appropriate co-solvent and optimized conditions nih.govresearchgate.netmdpi.com.

Studies comparing the stability of anthocyanins under different extraction conditions have indicated that techniques like UAE and PLE, when optimized for temperature, can effectively extract anthocyanins with minimal degradation nih.govnih.gov. Acylated anthocyanin derivatives have been observed to be more stable during extraction at higher temperatures compared to their non-acylated counterparts nih.govnih.gov.

The selectivity of an extraction method determines the proportion of the target compound relative to other co-extracted substances. While some methods like SCE with specific modifiers can offer selectivity for certain compound classes, achieving high selectivity for individual anthocyanins like this compound often requires a combination of optimized extraction parameters and subsequent purification steps.

Table 1 provides a generalized comparison of some extraction techniques relevant to this compound isolation:

| Extraction Technique | Advantages | Disadvantages |

| Optimized Solvent Extraction | Widely accessible, relatively simple, cost-effective | Can be time-consuming, may require large solvent volumes, potential for degradation at higher temperatures |

| Microwave-Assisted Extraction (MAE) | Faster extraction times, reduced solvent usage, higher yields possible | Requires specialized equipment, potential for localized overheating |

| Ultrasound-Assisted Extraction (UAE) | Reduced extraction time and temperature, lower solvent consumption, simple equipment | Efficiency can be matrix-dependent, potential for cavitation-induced degradation |

| Pressurized Liquid Extraction (PLE) | Faster extraction, higher yields, can use lower temperatures than boiling point | Requires specialized high-pressure equipment, can be energy-intensive |

| Supercritical CO2 Extraction (SCE) | Solvent-free extracts (with pure CO2), environmentally friendly, selective for non-polar compounds | Requires high pressure equipment, limited efficiency for polar compounds without modifiers |

Chromatographic and Spectroscopic Analysis of this compound and its Derivatives

Following extraction, sophisticated analytical techniques are essential for the identification, separation, and quantification of this compound and its various glycosylated and acylated forms. Chromatography, particularly High-Performance Liquid Chromatography (HPLC), coupled with spectroscopic detectors like Diode Array Detection (DAD) and Mass Spectrometry (MS), are the cornerstone of this compound analysis in research.

HPLC-DAD is a powerful and widely used technique for the separation and quantification of anthocyanins, including this compound derivatives, in complex plant extracts nih.govmdpi.comresearchgate.netembrapa.brmdpi.comnih.gov. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Reversed-phase C18 columns are commonly employed for anthocyanin separation nih.govmdpi.comnih.gov.

The DAD detector provides online UV-Vis spectra of the separated compounds, which is invaluable for identifying anthocyanins based on their characteristic absorption profiles (typically around 500-550 nm for this compound and other anthocyanidins) mdpi.comembrapa.br. By comparing retention times and UV-Vis spectra to those of authentic standards, individual this compound derivatives can be identified and quantified using calibration curves embrapa.brrsc.org.

Optimization of HPLC-DAD methods for this compound analysis involves selecting appropriate stationary and mobile phases, optimizing gradient elution profiles, flow rate, column temperature, and detection wavelengths to achieve optimal separation resolution, sensitivity, and analysis time mdpi.comembrapa.br. For example, studies have investigated the effect of column temperature on the separation of individual anthocyanins nih.gov. HPLC-DAD methods have been successfully applied to quantify this compound and its glycosides in various matrices, including grape juice and grape skins mdpi.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive structural identification and elucidation of this compound and its diverse derivatives mdpi.comnih.govmdpi.comnih.govmdpi.comnih.govrsc.orgacademicjournals.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com. Coupling HPLC with mass spectrometry provides highly specific and sensitive detection capabilities.

In LC-MS/MS, compounds separated by HPLC are introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragment ions. This fragmentation pattern provides crucial structural information, allowing for the identification of the aglycone (this compound) and attached sugar moieties or acyl groups academicjournals.orgresearchgate.netmdpi.com.

LC-MS/MS techniques, such as those utilizing triple quadrupole or quadrupole time-of-flight (qTOF) mass analyzers, enable the identification of known and novel this compound derivatives based on their molecular ions and characteristic fragmentation patterns researchgate.netmdpi.com. For instance, the fragmentation of a this compound glycoside typically shows a fragment ion corresponding to the this compound aglycone (m/z 301) after the loss of the sugar moiety academicjournals.orgmdpi.com. The specific mass losses corresponding to different sugar units (e.g., hexose, pentose) and acyl groups (e.g., coumaroyl, caffeoyl) aid in the structural assignment of this compound derivatives academicjournals.orgresearchgate.net.

LC-MS/MS, particularly with techniques like precursor-ion scanning, product-ion scanning, and neutral-loss scanning, allows for the targeted analysis and identification of specific classes of anthocyanins researchgate.net. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, further enhancing the confidence in structural identification researchgate.net. This powerful hyphenated technique is essential for comprehensive profiling of the this compound derivatives present in complex biological samples mdpi.com.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the precise structural elucidation of natural products like this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the arrangement of atoms and the types of functional groups present in the molecule.

For this compound and its glycosides, NMR analysis is crucial for confirming the aglycone structure, identifying glycosylation sites, and determining the structure of any acyl groups present. For instance, ¹H NMR spectra of this compound derivatives typically show characteristic signals for the aromatic protons on the A and B rings, as well as signals for the methoxyl group at the 3'-position of the B-ring. researchgate.netmdpi.com The anomeric protons of attached sugar moieties appear in a distinct region (typically δ 4.5-5.5 ppm), and their coupling constants provide information about the glycosidic linkage configuration (α or β). nih.gov

Detailed analysis of coupling patterns and chemical shifts in ¹H NMR, often supported by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for unambiguous assignment of proton and carbon signals and confirmation of the connectivity within the molecule. mdpi.com For example, HMBC correlations can confirm the attachment of sugar units to specific hydroxyl groups on the this compound aglycone or the position of acyl groups on the sugar residues. mdpi.com

Studies on this compound derivatives, such as this compound 3,7-O-β-diglucoside, have successfully utilized a combination of spectroscopic data, including ¹H and ¹³C NMR, along with techniques like LC-MSn and UV-Vis spectroscopy, to fully elucidate their structures. nih.gov The presence of a three-proton singlet around δ 3.99 ppm in the ¹H NMR spectrum is characteristic of the methoxy (B1213986) group in the this compound structure. researchgate.net

Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Recovery

Validating analytical methods for the quantification of this compound in various matrices is essential to ensure the reliability and accuracy of the results. Key validation parameters include linearity, LOD, LOQ, precision, and recovery.

Linearity: Linearity assesses the method's ability to produce results directly proportional to the analyte concentration within a defined range. chromatographyonline.com This is typically evaluated by analyzing a series of standards at different concentrations and plotting the instrument response versus concentration. A linear regression analysis is performed, and the correlation coefficient (R²) is used to indicate linearity. A high R² value (typically > 0.99) indicates good linearity.

Limit of Detection (LOD): LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. chromatographyonline.comnih.gov It is often calculated based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is commonly used. nih.gov Alternatively, it can be determined from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * (Standard Deviation of Response / Slope)). chromatographyonline.com

Limit of Quantification (LOQ): LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. chromatographyonline.comnih.gov It is typically determined using a signal-to-noise ratio of 10:1 or calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. chromatographyonline.comnih.gov The LOQ should be verified by analyzing samples at this concentration with acceptable precision and accuracy. chromatographyonline.com

Precision: Precision describes the closeness of agreement among individual test results when a method is applied repeatedly to a homogeneous sample. chromatographyonline.com It is usually expressed as relative standard deviation (%RSD). chromatographyonline.com Precision can be evaluated at different levels: repeatability (within a short time interval under the same conditions), intermediate precision (within the same laboratory but under different conditions, e.g., different analysts, instruments, or days), and reproducibility (between different laboratories). chromatographyonline.comnih.gov

Recovery: Recovery assesses the accuracy of the method by determining the efficiency of extracting and quantifying the analyte from a sample matrix. nih.gov It is typically evaluated by spiking a known amount of this compound into a blank matrix (or a matrix with a known low concentration) and analyzing the spiked sample. nih.gov The recovery is calculated as the ratio of the measured amount to the spiked amount, often expressed as a percentage. nih.gov Acceptable recovery ranges depend on the analyte concentration and the specific guidelines being followed. aoac.org

While specific validation data tables for this compound in various matrices were not extensively detailed in the search results, the principles outlined above are standard practice for validating analytical methods for natural products, including anthocyanidins like this compound. nih.govajpaonline.comeurachem.org

Computational and In Silico Approaches for Analytical Insight

Computational and in silico methods play an increasingly important role in complementing experimental analytical techniques for compounds like this compound. These approaches can provide insights into molecular properties, behavior, and interactions that may be difficult or impossible to obtain experimentally.

Molecular Modeling and Simulation for Spectroscopic Property Prediction (e.g., TDDFT analysis of UV-Vis spectra)

Molecular modeling and simulation techniques, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are valuable tools for predicting the spectroscopic properties of this compound. acs.orgmdpi.com

DFT calculations can be used to optimize the molecular geometry of this compound and its various structural forms (e.g., flavylium cation, quinoidal base) that exist at different pH values. researchgate.netuoc.ac.in These optimized structures serve as the basis for further calculations.

TDDFT is a powerful method for calculating the electronic excitation energies and predicting UV-Vis absorption spectra. acs.orgmdpi.com By performing TDDFT calculations on the different structural forms of this compound, researchers can theoretically reproduce and understand the observed pH-dependent color changes. researchgate.netuoc.ac.in For example, TDDFT analysis has shown that the flavylium cationic form, prevalent in acidic media, corresponds to red/purple colors, while quinoidal base forms, present at higher pH, are associated with blue hues. researchgate.netuoc.ac.in

The accuracy of TDDFT predictions depends on the chosen functional and basis set, as well as the inclusion of solvent effects through continuum models like the polarizable continuum model (PCM). acs.orgmdpi.com Studies have shown that TDDFT calculations, including solvation effects, can provide good agreement with experimental UV-Vis spectra of anthocyanins, including this compound derivatives, with reasonable accuracy in predicting absorption maxima. acs.orgmdpi.comnih.gov

Beyond spectroscopic predictions, molecular modeling, including molecular docking and molecular dynamics (MD) simulations, can be used to study the interactions of this compound with other molecules, such as proteins. researchgate.netacs.orgnih.govmdpi.com While not directly predicting spectroscopic properties, these simulations can provide insights into how interactions might affect the conformation and environment of this compound, which could indirectly influence its spectral characteristics. researchgate.net

Computational approaches offer a cost-effective and efficient way to gain deeper insights into the behavior and properties of this compound, complementing experimental analytical data and aiding in the understanding of its chemical reactivity and interactions in various systems.

Mechanistic Studies of Peonidin Bioactivity at the Molecular and Cellular Level in Vitro and Ex Vivo

Investigation of Molecular Targets and Signaling Pathways

Peonidin, a prominent member of the anthocyanin family, has been the subject of extensive research to elucidate its mechanisms of action at the molecular and cellular level. In vitro and ex vivo studies have revealed its ability to interact with and modulate a variety of molecular targets and signaling pathways involved in crucial cellular processes.

Cell Cycle Modulation (e.g., G2/M arrest, regulation of CDK-1, CDK-2, Cyclin B1, Cyclin E)

This compound has been shown to exert significant effects on cell cycle progression, a fundamental process often dysregulated in various diseases. Research has demonstrated that this compound can induce cell cycle arrest, particularly at the G2/M checkpoint. This arrest prevents cells from entering mitosis, thereby inhibiting their proliferation.

One of the key mechanisms by which this compound mediates cell cycle arrest is through the modulation of critical regulatory proteins. Studies have shown that treatment with this compound 3-glucoside leads to a down-regulation in the protein levels of several key cell cycle players. nih.govbiopurify.cnresearchgate.nettandfonline.com These include Cyclin-Dependent Kinase 1 (CDK-1), Cyclin-Dependent Kinase 2 (CDK-2), Cyclin B1, and Cyclin E. nih.govbiopurify.cnresearchgate.nettandfonline.com CDKs are a family of protein kinases that, when activated by binding to their respective cyclin partners, drive the cell through the different phases of the cell cycle. By reducing the levels of these essential proteins, this compound effectively halts the cell cycle machinery.

For instance, the CDK-1/Cyclin B1 complex is pivotal for the entry into mitosis. The observed decrease in both CDK-1 and Cyclin B1 levels following this compound treatment provides a direct molecular explanation for the observed G2/M arrest. nih.govbiopurify.cnresearchgate.nettandfonline.com Similarly, CDK-2 and Cyclin E are crucial for the G1/S transition, and their downregulation by this compound suggests a broader impact on cell cycle control.

Table 1: Effect of this compound 3-Glucoside on Cell Cycle Regulatory Proteins

| Protein | Effect of this compound 3-Glucoside Treatment | Role in Cell Cycle |

| CDK-1 | Down-regulation | Key regulator of the G2/M transition |

| CDK-2 | Down-regulation | Important for the G1/S transition |

| Cyclin B1 | Down-regulation | Activates CDK-1 for mitotic entry |

| Cyclin E | Down-regulation | Activates CDK-2 for S phase entry |

This table summarizes the observed effects of this compound 3-glucoside on key proteins that regulate the cell cycle, leading to G2/M arrest.

Induction of Programmed Cell Death (e.g., Caspase-3 activation, Chromatin Condensation)

Beyond its effects on the cell cycle, this compound has been demonstrated to induce programmed cell death, or apoptosis, a crucial process for removing damaged or unwanted cells. A hallmark of apoptosis is the activation of a cascade of enzymes known as caspases.

Research has specifically implicated this compound in the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.govbiopurify.cnresearchgate.nettandfonline.com The activation of caspase-3 initiates a series of events that lead to the dismantling of the cell. Molecular docking studies have suggested that this compound-3-O-glucoside can tightly bind to the BIR2 region and allosteric sites of caspase-3, indicating its potential as a direct or indirect modulator of this enzyme. researchgate.net

Consistent with the activation of the caspase cascade, treatment with this compound 3-glucoside has been observed to induce characteristic morphological changes associated with apoptosis. nih.govbiopurify.cnresearchgate.nettandfonline.com These include chromatin condensation, where the genetic material within the nucleus compacts, a process that is a visual hallmark of cells undergoing apoptosis. nih.govbiopurify.cnresearchgate.nettandfonline.com

Table 2: Pro-Apoptotic Effects of this compound

| Apoptotic Event | Observation with this compound Treatment | Significance |

| Caspase-3 Activation | Induced by this compound 3-glucoside | Activation of a key executioner enzyme in the apoptotic cascade. |

| Chromatin Condensation | Observed in cells treated with this compound 3-glucoside | A characteristic morphological feature of apoptosis. |

This table highlights the key events in the process of programmed cell death that are induced by this compound treatment.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, AP-1 attenuation)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial communication networks within cells that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. Emerging evidence suggests that this compound can modulate these pathways, contributing to its bioactivity.

Specifically, this compound 3-O-glucoside has been suggested to inhibit the metastasis of certain cancer cells by impairing the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). researchgate.net ERK1/2 are key components of the MAPK pathway that, when activated through phosphorylation, can promote cell proliferation and survival. By attenuating the phosphorylation of ERK1/2, this compound can dampen these pro-growth signals. researchgate.net

Furthermore, this compound has been shown to inhibit the activator protein-1 (AP-1). researchgate.net AP-1 is a transcription factor that is often activated downstream of the MAPK pathway and regulates the expression of genes involved in cell growth and invasion. The attenuation of AP-1 activity by this compound provides another layer of regulation on these critical cellular processes. researchgate.net

Table 3: this compound's Modulation of the MAPK Pathway

| Target | Effect of this compound | Downstream Consequence |

| ERK1/2 Phosphorylation | Attenuated | Reduced pro-proliferative and survival signaling. |

| AP-1 | Inhibited | Decreased expression of genes involved in cell growth and invasion. |

This table outlines the specific molecular targets of this compound within the MAPK signaling cascade and the resulting cellular outcomes.

Influence on Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptors (PPAR) Activation

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and inflammation. Studies on black rice extract, which is rich in both cyanidin-3-O-glucoside and this compound-3-O-glucoside, have shown an ability to attenuate inflammatory responses through the counteraction of NF-κB activation. nih.gov While this suggests a potential role for this compound in modulating NF-κB, further research is needed to delineate the specific contribution of this compound to this effect.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. While direct evidence for this compound's interaction with PPARs is still emerging, studies on the closely related anthocyanidin, cyanidin (B77932), have shown that it can act as an agonistic ligand for all three PPAR subtypes (α, β/δ, and γ). ectorbio.com Given the structural similarity between this compound and cyanidin, it is plausible that this compound may also interact with and modulate PPAR activity, though this requires direct experimental confirmation.

Mechanisms of Oxidative Stress Modulation

This compound is recognized for its potent antioxidant properties, which are central to many of its observed biological effects. It can counteract oxidative stress through various mechanisms, including the direct scavenging of free radicals.

Direct Free Radical Scavenging Capabilities

Free radicals are highly reactive molecules that can cause damage to cells, proteins, and DNA, contributing to aging and various diseases. This compound, as a member of the anthocyanin family, possesses a chemical structure that makes it an effective scavenger of these harmful molecules.

The antioxidant capacity of this compound and its derivatives has been quantified using various assays. One such method is the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the ability of a compound to quench peroxyl radicals. acs.org Studies using the ORAC assay have determined the antioxidant capacity of 14 different anthocyanins, including this compound and its glycosides, providing quantitative data on their free radical scavenging abilities. acs.org The results from such studies confirm that this compound contributes significantly to the antioxidant potential of many fruits and vegetables. acs.org Further computational analyses have also highlighted the radical scavenging capacity of this compound. nih.gov

Table 4: Assays Used to Evaluate the Free Radical Scavenging Capacity of this compound

| Assay | Principle | Relevance to this compound |

| Oxygen Radical Absorbance Capacity (ORAC) | Measures the inhibition of peroxyl radical-induced oxidation. | Has been used to quantify the antioxidant capacity of this compound and its derivatives. acs.org |

This table describes a key assay used to scientifically measure and confirm the direct free radical scavenging capabilities of this compound.

Regulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, GPX, CAT)

The cellular defense against oxidative stress is maintained by a sophisticated endogenous antioxidant enzyme system. Key components of this system include superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and catalase (CAT). nih.gov Together, these enzymes form a primary line of defense against reactive oxygen species (ROS). SODs catalyze the conversion of the superoxide radical into hydrogen peroxide and molecular oxygen. nih.gov Subsequently, catalase and peroxidases like GPX are responsible for converting hydrogen peroxide into harmless water and oxygen, thereby preventing the accumulation of toxic species. nih.gov

While related flavonoid compounds, such as proanthocyanidins, have been studied in vivo and shown to modulate the activities of SOD and CAT under conditions of oxidative stress, specific in vitro and ex vivo research detailing the direct regulatory effects of this compound on these individual antioxidant enzymes is not extensively covered in the available scientific literature. The balance and coordinated action of SOD, GPX, and CAT are crucial, as disproportionate activity of one enzyme can lead to an imbalance in reactive intermediates. amazonaws.com

Reduction of Reactive Oxygen Species (ROS) and Superoxide Anion Production

Reactive oxygen species (ROS) are highly reactive molecules, including the superoxide anion (O₂·⁻) and hydrogen peroxide (H₂O₂), generated as byproducts of normal aerobic metabolism. nih.gov An overproduction of these species can lead to oxidative stress, a condition implicated in cellular damage through the peroxidation of lipids, oxidation of proteins, and damage to nucleic acids. nih.gov

This compound is recognized for its antioxidant properties, which are characteristic of the anthocyanin class of flavonoids. The fundamental mechanism by which such antioxidants are thought to operate is through the direct scavenging of free radicals like the superoxide anion. mdpi.com This process involves the donation of an electron or hydrogen atom to the radical, stabilizing it and terminating the oxidative chain reaction. While the antioxidant potential of this compound is acknowledged, detailed in vitro kinetic studies quantifying its specific reaction rates and efficacy in scavenging superoxide anions and other ROS are not prominently available in the reviewed literature. nih.gov

Interactions with Biomolecules

Investigation of Binding Affinity with Proteins (e.g., Albumin)

The interaction of flavonoids with transport proteins is a key determinant of their bioavailability and distribution. Human serum albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of endogenous and exogenous compounds. The binding affinity of several anthocyanins, including this compound, to HSA has been investigated using methods such as fluorescence quenching. nih.govresearchgate.net

Research demonstrates that the binding constant (Kₐ), a measure of affinity, is influenced by the chemical structure of the anthocyanin and the ambient pH. nih.govresearchgate.net For this compound, which is a methylated derivative of cyanidin, this structural difference impacts its interaction with HSA. At an acidic pH of 3.0, the methylation of the hydroxyl group in this compound enhances its binding to HSA compared to its non-methylated counterpart. Conversely, at a physiological pH of 7.4, this same methylation reduces the binding strength. researchgate.net This suggests that at acidic pH, which can occur at sites of inflammation, hydrophobic effects are significant drivers of the interaction, whereas at physiological pH, electrostatic interactions and hydrogen bonding play a more dominant role. nih.govresearchgate.net

Binding Constants (Kₐ) of this compound with Human Serum Albumin (HSA)

| pH | Temperature (°C) | Binding Constant (Kₐ) x 10⁵ M⁻¹ | Reference |

|---|---|---|---|

| 3.0 | 20 | 3.24 (± 0.17) | researchgate.net |

| 3.0 | 37 | 2.10 (± 0.21) | researchgate.net |

| 7.4 | 20 | 1.08 (± 0.03) | researchgate.net |

| 7.4 | 37 | 1.25 (± 0.05) | researchgate.net |

Impact on Model Biological Membranes (e.g., permeability, fluidity)

The cell membrane acts as a selective barrier, and its properties, such as fluidity and permeability, are critical for cellular function. Membrane fluidity, which is the viscosity of the lipid bilayer, influences the rotation and diffusion of proteins and other biomolecules within the membrane. nih.gov Permeability is directly affected by fluidity; generally, a decrease in membrane fluidity (i.e., increased rigidity) corresponds to lower permeability for water and small solutes. nih.govresearchgate.net Flavonoids as a class are known to interact with lipid bilayers, potentially altering these properties. However, specific experimental studies focusing on the direct impact of this compound on the fluidity and permeability of model biological membranes, such as liposomes or artificial bilayers, were not identified in the reviewed literature.

Studies on Interactions with Nucleic Acids (e.g., Plasmid DNA)

The interaction of small molecules with nucleic acids is a significant area of mechanistic research. Such interactions can include intercalation (insertion between base pairs), groove binding, or covalent binding, which can lead to conformational changes or damage, such as strand breaks in DNA. nih.gov Gel retardation assays are commonly used to study these binding events, where the migration of plasmid DNA through an agarose (B213101) gel is slowed or "retarded" upon complexing with a binding agent. nih.gov While studies on other natural compounds have demonstrated DNA binding and, in some cases, the ability to form covalent links with abasic sites, specific research investigating the interaction between this compound and nucleic acids like plasmid DNA was not found in the available literature. nih.gov

Mechanistic Research in Model Organisms (In Vivo, Non-Clinical Focus)

In vivo studies using non-clinical model organisms provide insight into the biological mechanisms of compounds within a complex physiological system. Research on this compound 3-glucoside, a common form of this compound found in nature, has demonstrated its ability to suppress the growth of Lewis lung carcinoma cells in a mouse model. The underlying mechanisms for this effect were explored through complementary in vitro studies. These investigations revealed that this compound 3-glucoside treatment leads to a G2/M phase arrest in the cell cycle. At the molecular level, this was associated with the down-regulation of key cell cycle-related proteins, including cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E. Furthermore, this compound 3-glucoside was shown to induce apoptosis, a form of programmed cell death, which was evidenced by the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway.

Studies on Lifespan Extension and Stress Tolerance in Caenorhabditis elegans

Research utilizing the model organism Caenorhabditis elegans has provided significant insights into the bioactivity of this compound, particularly its glycoside form, This compound-3-glucoside (B1200960) (P3G). Studies have demonstrated that P3G can extend the lifespan of C. elegans and enhance its resilience to various environmental stressors. scienceasia.orgscienceasia.org

In controlled studies, administration of P3G at a concentration of 50 µg/ml resulted in a 14% extension of the nematode's lifespan compared to the control group. scienceasia.orgscienceasia.org This effect on longevity is notable, as it suggests an influence on the fundamental aging processes at a molecular level.

Beyond its impact on the normal aging process, P3G has shown significant efficacy in improving the survival of C. elegans under conditions of stress. When exposed to ultraviolet (UVA) radiation, heat, and oxidative stress, the lifespan of the nematodes was extended by 23%, 25%, and 47%, respectively, in the presence of P3G. scienceasia.orgscienceasia.org These findings underscore the protective role of this compound against external factors that can accelerate aging and cellular damage.

Table 1: Effects of this compound-3-Glucoside (P3G) on C. elegans

| Parameter | Treatment Group | Outcome |

|---|---|---|

| Lifespan | 50 µg/ml P3G | 14% increase |

| Stress Tolerance | 50 µg/ml P3G + UVA | 23% increase in lifespan |

| 50 µg/ml P3G + Heat (30°C) | 25% increase in lifespan | |

| 50 µg/ml P3G + H₂O₂ | 47% increase in lifespan | |

| Healthspan | 50 µg/ml P3G | 8.3% increase in pharyngeal pumping rate |

Amelioration of Photoreceptor Degeneration in Animal Models via Inner Visual Signal Pathway Rectification

In animal models of photoreceptor degeneration induced by N-Methyl-N-nitrosourea (MNU), a compound that causes retinal damage similar to that seen in retinitis pigmentosa, this compound has been shown to have a protective effect on photoreceptor cells, both functionally and morphologically. karger.comnih.gov This protective capacity is, in part, attributed to its ability to rectify abnormalities within the inner visual signal pathways. karger.comnih.gov

Electroretinography (ERG) studies, which measure the electrical response of the various cell types in the retina to a light stimulus, have provided quantitative evidence of this compound's benefits. In MNU-treated mice that also received this compound, the reduction in the amplitude of both the photopic and scotopic b-waves was significantly less severe than in those treated with a vehicle control. karger.com Specifically, in the vehicle-treated group, the photopic b-wave amplitude was reduced by 63.8% and the scotopic b-wave by 76.3% compared to normal controls. karger.com In contrast, the this compound-treated group showed a reduction of only 35.2% in the photopic b-wave and 27.1% in the scotopic b-wave, indicating a substantial preservation of photoreceptor function. karger.com

Moreover, this compound treatment was found to address abnormalities in the electrophysiological properties of the inner visual signal pathways. It was observed to partially reverse the hyperactive spontaneous firing response and the debilitated light-induced response in the retinas of MNU-administered subjects. karger.comnih.gov This suggests that this compound not only protects the photoreceptor cells themselves but also helps to maintain the integrity of the neural signaling that is crucial for vision.

Table 2: Protective Effects of this compound on Photoreceptor Function in an MNU-Induced Degeneration Model

| ERG Parameter | Vehicle-Treated Group (Reduction from Normal) | This compound-Treated Group (Reduction from Normal) |

|---|---|---|

| Photopic b-wave amplitude | 63.8% | 35.2% |

| Scotopic b-wave amplitude | 76.3% | 27.1% |

Peonidin Stability, Degradation Pathways, and Structural Modifications Research

Factors Influencing Peonidin Stability in Research Matrices

The stability of this compound, a key anthocyanidin responsible for the color of many flowers and fruits, is a critical factor in research and various applications. Its chemical integrity is susceptible to a range of environmental factors that can induce structural changes and degradation. Understanding these factors is paramount for the accurate analysis and utilization of this compound.

Impact of pH on Structural Forms and Color Hue

The pH of the surrounding medium profoundly influences the structural conformation and, consequently, the color of this compound. Like other anthocyanidins, this compound exists in a pH-dependent equilibrium among several structural forms, each exhibiting a distinct color. thepharmajournal.comnih.gov

At a very low pH (typically below 3), this compound predominantly exists as the red-hued flavylium (B80283) cation. thepharmajournal.comnih.gov As the pH increases, a series of transformations occur. At a pH of 2.0, this compound appears cherry red, shifting to a strong yellowish-pink at pH 3.0. wikipedia.org In the pH range of 4 to 6, a mixture of four structural forms can coexist: the flavylium cation, the colorless carbinol pseudobase, the quinoidal base, and the colorless chalcone (B49325). thepharmajournal.comnih.gov This equilibrium results in a grape red-purple color at pH 5.0. wikipedia.org

A notable characteristic of this compound is its relatively high stability at elevated pH levels compared to other anthocyanidins like cyanidin (B77932), delphinidin (B77816), and pelargonidin (B1210327). nih.gov At a pH of 8.0, it exhibits a deep blue color. nih.govwikipedia.org This stability at higher pH is a distinguishing feature and contributes to the blue hues observed in certain flowers. nih.gov Computational analyses have shown that in acidic media, this compound is in its flavylium cationic form (red), while in alkaline media, it is in the quinoidal base form (blue). nih.gov The specific color expression in plants can also be influenced by the acidity of the soil; for instance, this compound imparts a purple color to peonies grown in acidic soil and a blue color to morning glories in alkaline soil. nih.gov

Table 1: Color of this compound at Different pH Levels

| pH Value | Exhibited Color | Predominant Structural Form(s) |

| < 3 | Red | Flavylium cation |

| 2.0 | Cherry Red | Flavylium cation |

| 3.0 | Strong Yellowish Pink | Flavylium cation |

| 5.0 | Grape Red-Purple | Equilibrium of flavylium cation, carbinol pseudobase, quinoidal base, chalcone |

| 8.0 | Deep Blue | Quinoidal base |

Effects of Light and Temperature on Degradation Kinetics

Light and temperature are significant environmental factors that accelerate the degradation of this compound, following first-order reaction kinetics. nih.govnih.gov Exposure to light, particularly UV irradiation, can induce the degradation of anthocyanins. researchgate.netscialert.net The stability of anthocyanins, including this compound, is generally higher in the absence of light. researchgate.net

Temperature plays a crucial role in the degradation rate of this compound. nih.gov As the temperature increases, the rate of degradation also increases. nih.govnih.gov Studies on grape juices containing this compound-3-O-glucoside have shown a significantly higher loss of the compound when stored at higher temperatures (25°C and 35°C) compared to lower temperatures (5°C). nih.gov For instance, after 280 days of storage, the loss of anthocyanins was between 95-99.9% at 25°C and 35°C, while it was considerably lower at 5°C. nih.gov The degradation rate constant (k) is a key parameter in understanding these kinetics; a lower k value indicates better stability. nih.gov Research has consistently shown that k values for anthocyanin degradation increase with rising temperature. nih.govnih.govftb.com.hr

Table 2: Effect of Temperature on the Stability of this compound-3-O-glucoside in Grape Juice

| Storage Temperature (°C) | Degradation Rate Constant (k) | Percentage Loss (after 280 days) |

| 5 | 0.01–0.04 | 50–81% |

| 25 | 0.04–0.14 | 95–99.9% |

| 35 | 0.05–0.14 | 95–99.9% |

Role of Oxygen and Storage Conditions

The presence of molecular oxygen is another critical factor that influences the stability of this compound due to its unsaturated chemical structure, which makes it susceptible to oxidation. nih.gov Oxygen can accelerate the degradation of anthocyanins through direct oxidation or by the action of oxidizing enzymes. nih.gov Therefore, storage conditions that minimize oxygen exposure are crucial for preserving the integrity of this compound. Storing solutions in completely filled and sealed containers can help postpone color degradation. nih.gov

Proper storage conditions, which encompass temperature, light, and oxygen levels, are essential for maintaining the stability of this compound. mdpi.com Research on various phenolic compounds has demonstrated that the best stability is achieved at low temperatures in dark conditions. mdpi.com For instance, the stability of dried Piper betle extracts was highest at 5°C in the dark, retaining almost 100% of its antioxidant activity after 180 days. mdpi.com While not specific to pure this compound, this highlights the general principles of storing phenolic compounds. The combination of high temperature and the presence of oxygen has been identified as the most detrimental condition for anthocyanin stability. nih.gov

Identification of this compound Degradation Products

The degradation of this compound results in the formation of various smaller molecules. Identifying these breakdown products is essential for understanding the degradation pathways and the potential biological activities of its metabolites.

Formation of Protocatechuic Acid and Vanillic Acid

A primary degradation pathway for anthocyanins, including this compound, involves the cleavage of their molecular structure, leading to the formation of phenolic acids. nih.gov Specifically, the degradation of the B-ring of the anthocyanin structure is known to produce syringic, vanillic, and protocatechuic acids. nih.gov Several studies have identified protocatechuic acid and vanillic acid as major degradation products of anthocyanins. nih.govmdpi.com Research has shown that these metabolites can be detected in human plasma and urine following the consumption of anthocyanin-rich foods. nih.govwur.nl

Other Identified Break-down Metabolites

In addition to protocatechuic and vanillic acids, other breakdown metabolites of anthocyanins have been identified. The degradation of the A-ring of the anthocyanin structure can lead to the formation of phloroglucinol aldehyde or phloroglucinol carboxylic acid. nih.gov Gallic acid has also been reported as a significant degradation product. mdpi.com Furthermore, under certain conditions, anthocyanins can be metabolized into chalcone glycosides. mdpi.com The specific profile of degradation products can vary depending on the initial anthocyanin structure and the conditions of degradation.

Enzymatic Degradation Mechanisms

The stability of this compound is significantly influenced by enzymatic activity, which can lead to the degradation of this anthocyanin and subsequent color loss in various natural products. Key enzymes implicated in the degradation of this compound and other anthocyanins include β-glucosidase, peroxidase (POD), and polyphenol oxidase (PPO). These enzymes can act independently or in concert to break down the this compound molecule.

Involvement of β-Glucosidase, Peroxidase, and Polyphenol Oxidase

The enzymatic degradation of this compound often initiates with the action of β-glucosidase . This enzyme hydrolyzes the glycosidic bond of anthocyanins, such as this compound-3-O-glucoside, to release the sugar moiety and the corresponding aglycone, this compound. This deglycosylation step is critical as the resulting aglycone is often less stable than its glycosylated form and more susceptible to further degradation.

Peroxidase (POD) contributes to this compound degradation through oxidative mechanisms. In the presence of hydrogen peroxide (H₂O₂), peroxidase can directly oxidize the this compound molecule. The reaction involves the transfer of electrons from the phenolic structure of this compound to H₂O₂, leading to the formation of unstable radicals and subsequent breakdown of the anthocyanin structure. This process results in the loss of color and the formation of smaller, colorless compounds.

Polyphenol Oxidase (PPO) is another key enzyme in the degradation pathway. PPO catalyzes the oxidation of phenolic compounds, including the aglycone of this compound, to produce highly reactive quinones. These quinones can then undergo non-enzymatic polymerization reactions, leading to the formation of brown pigments, a common phenomenon in fruits and vegetables known as enzymatic browning. While PPO may not directly target the glycosylated form of this compound as efficiently, its action on the more susceptible aglycone, produced by β-glucosidase, is a significant pathway for degradation.

The interplay between these enzymes is crucial. The initial hydrolysis by β-glucosidase provides the substrate for PPO and POD, creating a cascade of reactions that effectively degrades this compound.

Molecular Docking and In Silico Studies of Enzyme-Peonidin Interactions

To understand the specific interactions between this compound and these degradative enzymes at a molecular level, researchers have employed molecular docking and other in silico techniques. These computational methods predict the binding affinity and the specific amino acid residues involved in the interaction between the enzyme (receptor) and this compound (ligand).

β-Glucosidase: Molecular docking studies have been conducted to investigate the affinity of various anthocyanins, including this compound-3-O-glucoside, with β-glucosidase. These studies help to understand the structural basis for the enzyme's substrate specificity. For instance, research has shown that the affinity between different anthocyanins and β-glucosidase varies depending on the structure of the anthocyanin. One study analyzing the interaction of several anthocyanin-3-O-glucosides with β-glucosidase through enzyme kinetics and molecular docking found the following order of affinity: cyanidin-3-O-glucoside < malvidin-3-O-glucoside < this compound-3-O-glucoside < petunidin-3-O-glucoside < delphinidin-3-O-glucoside nih.gov. This indicates that this compound-3-O-glucoside has a moderate affinity for the enzyme compared to other common anthocyanins.

Peroxidase and Polyphenol Oxidase: In silico analyses have also been used to model the interaction of this compound with peroxidase and polyphenol oxidase. These studies reveal the binding modes and interaction energies, providing insights into the catalytic mechanism. For example, molecular docking of various phenolic compounds, which are structurally related to this compound, with POD and PPO has shown that the binding pockets of these enzymes have different sizes and involve distinct key amino acid residues nih.gov. Such studies help in predicting the susceptibility of this compound to oxidation by these enzymes. A study involving the docking of several anthocyanidins with various enzymes found that this compound was a top-binding ligand for certain enzymes, indicating a strong potential for interaction nih.gov.

| Enzyme | Type of Study | Key Findings | Reference |

|---|---|---|---|

| β-Glucosidase | Enzyme Kinetics and Molecular Docking | This compound-3-O-glucoside shows moderate binding affinity compared to other anthocyanins. | nih.gov |

| Peroxidase (POD) | Molecular Docking of Phenolic Compounds | Binding pocket size and key amino acid residues differ from PPO, influencing substrate specificity. | nih.gov |

| Polyphenol Oxidase (PPO) | Molecular Docking of Phenolic Compounds | Has a distinct binding pocket compared to POD, affecting its interaction with substrates like this compound. | nih.gov |

| Various Enzymes | Molecular Docking of Anthocyanidins | This compound identified as a top-binding ligand for several enzymes, suggesting strong interaction potential. | nih.gov |

Research on Structurally Modified this compound Derivatives

To enhance the stability and functional properties of this compound, researchers have explored various structural modifications, including glycosylation, acylation, and methylation. These modifications can significantly alter the physicochemical properties of the this compound molecule, affecting its color, stability against degradation, and antioxidant activity.

Studies on Glycosylated Forms (e.g., this compound 3-O-Glucoside)

Glycosylation, the attachment of sugar moieties to the anthocyanidin backbone, is a common natural modification that generally increases the stability of this compound. The type and position of the sugar can influence the molecule's properties.

This compound 3-O-glucoside is one of the most common glycosylated forms of this compound found in nature. Research has shown that this glycosylation at the 3-position enhances its stability compared to the aglycone form. However, it is still susceptible to degradation under certain conditions. For example, it is known to be easily degraded by hydrolysis at temperatures above 40°C. Nanoliposomes containing this compound-3-O-glucoside have shown improved stability, with high retention rates during storage mdpi.com.

Other glycosylated forms such as This compound-3-arabinoside and This compound-3-rutinoside are also found in various plants. The stability of these different glycosides can vary. For instance, the specific sugar attached (e.g., glucose, arabinose, rutinose) can influence the molecule's resistance to hydrolysis and oxidation.

Investigation of Acylated this compound Derivatives and their Stability

Acylation involves the esterification of the sugar moieties of anthocyanins with aliphatic or aromatic acids. This modification has been shown to significantly enhance the stability of this compound derivatives. The acyl group can protect the flavylium cation from nucleophilic attack by water, a key step in the degradation pathway.

Studies on acylated this compound derivatives from sources like purple sweet potato have demonstrated their enhanced stability. For example, diacylated this compound derivatives have been found to be more stable than their non-acylated or monoacylated counterparts. This increased stability is attributed to intramolecular co-pigmentation, where the acyl groups stack with the anthocyanin ring, shielding it from degradation.

Impact of Methylation on this compound Properties and Stability

This compound itself is an O-methylated anthocyanidin, derived from cyanidin. The presence of the methyl group on the B-ring influences its color and stability. Further methylation of the hydroxyl groups on the this compound structure can lead to changes in its properties.

This compound is an O-methylated anthocyanidin, a type of plant pigment belonging to the flavonoid family. wikipedia.orgebi.ac.uksupremepharmatech.comnih.gov It is derived from Cyanidin. wikipedia.orgebi.ac.uksupremepharmatech.com this compound contributes to a range of colors in plants, notably purplish-red hues in flowers like peonies and roses, and is also found in some blue flowers, such as the morning glory. wikipedia.orgebi.ac.uksupremepharmatech.com Like other anthocyanidins, this compound is sensitive to pH, changing color from red in acidic conditions to blue as pH increases. wikipedia.orgebi.ac.uk